molecular formula C18H13NO5 B4007640 4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No. B4007640
M. Wt: 323.3 g/mol
InChI Key: WLHBUNFSFHQHGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindolinone derivatives, including compounds structurally related to "4-formylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate," has been reported using various methods. For example, a solvent-free synthesis of isoindolone derivatives was achieved by the fusion of certain carbonyl cyclohexanecarboxylic acid with amino acids, showcasing a straightforward method for producing these compounds (Csende, Jekő, & Porkoláb, 2011). Another notable synthesis method involves the three-component reaction of 2-formylbenzoic acid, primary amines, and trialkyl phosphites using propylphosphonic anhydride (T3P®) as a condensing agent, indicating a practical approach for creating a wide range of isoindolinone derivatives (Milen et al., 2016).

Molecular Structure Analysis

The molecular structure of isoindolinone derivatives is often elucidated using a combination of spectroscopic techniques, including IR, NMR (1H, 13C), and sometimes X-ray crystallography. These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions within these compounds. For example, studies on chalcone derivatives related to the chemical structure of interest have contributed significantly to understanding the molecular configurations and structural characteristics of such compounds (Salian et al., 2018).

Scientific Research Applications

Bioremediation

One significant application is in the field of bioremediation. Laccase from Fusarium incarnatum UC-14, for instance, has been used in the biodegradation of Bisphenol A (BPA), an environmental pollutant. The study found that laccase hosted in reverse micelles could eliminate a high percentage of BPA, indicating the potential of this approach in treating environmental pollutants (Chhaya & Gupte, 2013).

Drug Polymorphism

Another application is in drug polymorphism. Research has been conducted to study dimorphic pharmaceutical compounds and select a form for development. This involves detailed characterization and analysis of different polymorphic forms of a compound, as seen in the study of a specific thiazolyl compound (Katrincic et al., 2009).

Mechanisms of Endocrine Disruptors

The compound also plays a role in understanding the mechanisms of endocrine disruptors like BPA. Studies have focused on the mechanistic basis of BPA action in various models, providing insights into its impact on reproductive and developmental health (Wetherill et al., 2007).

Visualization of Bacteria

In microbiology, the compound is used in techniques for visualizing bacteria. For example, the redox dye CTC, when reduced, forms a fluorescent compound that accumulates intracellularly, enabling direct visualization of respiring bacteria (Rodriguez et al., 1992).

Lignin Degradation

Research on lignin, a complex plant polymer, has also utilized derivatives of this compound. Studies on the acid treatment of birch lignin have led to the formation of specific phenylpropanones, contributing to our understanding of lignin structure and degradation (Li, Lundquist, & Stenhagen, 1996).

Glucocerebroside Synthetase Inhibition

The compound has been studied for its role in inhibiting glucocerebroside synthetase, an enzyme involved in lipid metabolism. This is particularly important for understanding certain lipid storage disorders (Inokuchi & Radin, 1987).

Novel Chemical Syntheses

It has been used in novel chemical syntheses, such as the one-pot reaction to create benzimidazole-fused 1,4-diazepine-5-ones, demonstrating its versatility in organic chemistry (Ghandi, Zarezadeh, & Taheri, 2011).

N-Formylation Reactions

The compound is also significant in N-formylation reactions, useful in synthesizing a range of N-formamides, N-formylanilines, and N-formylpeptides, as seen in the study involving formyloxyacetoxyphenylmethane (Chapman et al., 2017).

properties

IUPAC Name

(4-formylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-11(18(23)24-13-8-6-12(10-20)7-9-13)19-16(21)14-4-2-3-5-15(14)17(19)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHBUNFSFHQHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)C=O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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